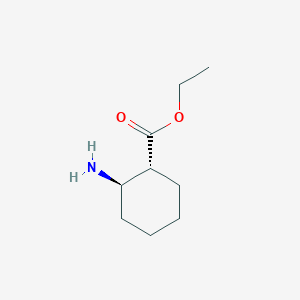

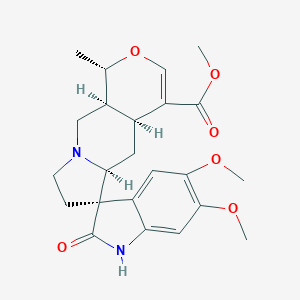

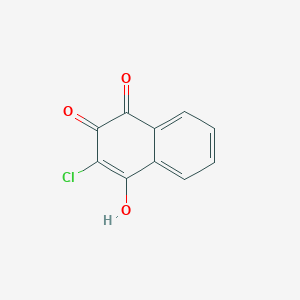

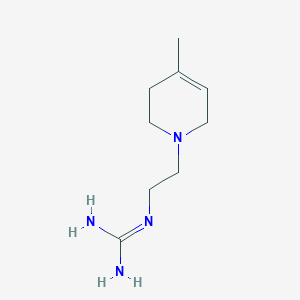

![molecular formula C11H14F6N2O4 B073145 Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate CAS No. 1478-74-6](/img/structure/B73145.png)

Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate often involves the aromatic nucleophilic substitution and subsequent modifications to introduce trifluoroacetyl groups. For instance, the synthesis of sterically hindered compounds via aromatic nucleophilic substitution with hexafluorobenzene has been explored, showing the potential pathways that might be applicable to synthesizing the compound (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

Molecular structure analysis of related compounds has been conducted using X-ray crystallography and spectroscopic methods, revealing unusual bond angles and structural features indicative of the molecule's complex nature. This analysis provides insights into the electron delocalization and crowded structures characteristic of such compounds (Haas et al., 1996).

Chemical Reactions and Properties

The chemical reactions and properties of compounds containing trifluoroacetyl and related groups have been studied, highlighting their redox properties and the impact of crowded structures on their reactivity. Research into the syntheses and structures of derivatives provides a basis for understanding the reactivity and potential chemical applications of Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate (Sasaki et al., 1999).

Physical Properties Analysis

The physical properties of related fluorinated compounds have been explored, showing low moisture absorptions and low dielectric constants, indicative of potential applications in materials science. The solubility in organic solvents and the formation of transparent, flexible films have been highlighted as significant properties (Chung & Hsiao, 2008).

Chemical Properties Analysis

The chemical properties of compounds with similar structures to Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate, including their thermal stability and reaction pathways, have been extensively studied. This research contributes to a deeper understanding of the potential chemical versatility and stability of the compound under various conditions (Chung & Hsiao, 2008).

Wissenschaftliche Forschungsanwendungen

Cell Differentiation and Metabolite Identification : Hexamethylene bisacetamide, which induces differentiation in various human and animal cancer cell lines, forms metabolites after intravenous administration. These metabolites are identified using techniques such as gas chromatography-mass spectrometric analysis, highlighting the role of Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate in cellular biology and pharmacokinetics (Callery, Egorin, Geelhaar, & Nayar, 1986).

Chemical Synthesis and Analysis : The compound is used in trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. Its utility in producing neutral trifluoroacetamides, which are volatile and can be analyzed effectively via gas chromatography, signifies its importance in chemical synthesis and analytical chemistry (Donike, 1973).

Polymer Chemistry : In the field of polymer chemistry, the compound has been used in the synthesis of poly(amido-amine)s with varying basicity of amino groups. These polymers exhibit distinct biological properties such as cytotoxicity and pH-dependent haemolysis, indicating potential biomedical applications (Ferruti et al., 2000).

Catalytic Applications : Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate has been used in the synthesis of ligands for catalytic applications. These ligands, when used in rhodium complexes, have shown excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).

Protecting and Activating Reagent in Peptide Synthesis : The compound serves as a protecting and activating reagent in solid phase peptide and depsipeptide synthesis. Its role in producing recoverable and reusable monomers for the synthesis of depsipeptides underscores its importance in peptide chemistry (Albericio et al., 2005).

Semiconducting Polymer Research : It has been incorporated in the synthesis of semiconducting polymers with high spin multiplicity, demonstrating its utility in the development of novel materials for electronic applications (Domingo et al., 2000).

Eigenschaften

IUPAC Name |

methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F6N2O4/c1-23-7(20)6(19-9(22)11(15,16)17)4-2-3-5-18-8(21)10(12,13)14/h6H,2-5H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENGOOCYAJRSCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405103 |

Source

|

| Record name | Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate | |

CAS RN |

1478-74-6 |

Source

|

| Record name | Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.